7-chloro-3,4-dihydro-2H-1,5-benzodioxepine chemical structure and properties
7-chloro-3,4-dihydro-2H-1,5-benzodioxepine chemical structure and properties
This guide provides a comprehensive technical overview of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine, a key intermediate in the synthesis of pharmacologically active compounds. Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data on its chemical identity, properties, synthesis, and applications, while also addressing the current gaps in publicly available information.
Introduction and Chemical Identity
7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is a heterocyclic compound featuring a benzodioxepine core structure with a chlorine substituent on the aromatic ring. While not a widely commercialized end-product, its significance lies in its role as a crucial building block in multi-step organic syntheses, particularly within the pharmaceutical industry. Its structural features, namely the chlorinated phenyl ring and the dioxepine moiety, make it a versatile precursor for introducing specific pharmacophores into larger molecules.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 52943-34-3 | N/A |
| Molecular Formula | C₉H₉ClO₂ | PubChem |
| [1] | Molecular Weight | 184.62 g/mol |
| [1] | IUPAC Name | 7-chloro-2,3-dihydro-1,5-benzodioxepine |
| [1] |
Physicochemical and Spectroscopic Properties
Table 2: Reported Physical Properties
| Property | Value | Source |
| Boiling Point | 115-120 °C / 5 mmHg | BLD Pharm |
| Density | 1.288±0.06 g/cm³ (Predicted) | BLD Pharm |
| Melting Point | Not reported | N/A |
| Solubility | Not reported | N/A |
Spectroscopic Characterization: A Data Gap
As of the latest revision of this guide, experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine has not been published in peer-reviewed literature or common spectral databases. Researchers synthesizing this compound would need to perform their own structural characterization. Based on the known structure, the expected spectral features would include:
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¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns indicative of their substitution), and signals for the four methylene protons of the dioxepine ring, likely appearing as two distinct multiplets.
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¹³C NMR: Resonances for the six aromatic carbons (four CH and two quaternary, one of which is chlorine-bearing) and two methylene carbons.
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FT-IR: Characteristic peaks for C-O-C (ether) stretching, C-Cl stretching, and aromatic C-H and C=C vibrations.
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Mass Spectrometry: A molecular ion peak (M⁺) at m/z ≈ 184.6, with a characteristic M+2 isotope peak at ≈186.6 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
Synthesis and Reactivity
7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is primarily synthesized via the Williamson ether synthesis, a robust and well-established method for forming ether linkages.
Experimental Protocol: Synthesis from 4-Chlorocatechol
The following protocol is adapted from methodologies described in the patent literature for the synthesis of this compound and its analogs. The primary starting materials are 4-chlorocatechol and 1,3-dibromopropane.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 4-chlorocatechol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.2 equivalents).
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Nucleophilic Substitution: Add 1,3-dibromopropane (1.1 equivalents) to the stirred suspension.
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Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for several hours until TLC or LC-MS analysis indicates the consumption of the starting catechol. The causality for heating is to provide the necessary activation energy for the two sequential Sₙ2 reactions. The use of a slight excess of the dibromoalkane and a larger excess of the base ensures the reaction goes to completion and neutralizes the HBr byproduct.
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Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. The aqueous wash removes the inorganic salts (KBr) and any remaining DMF.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine.
Reactivity Profile
The primary known reaction of this compound is its use as an electrophilic aromatic substitution substrate. The electron-donating nature of the ether oxygens directs substitution to the positions ortho and para to them. This reactivity is exploited in its application as a synthetic intermediate.
Applications in Drug Development
The principal documented application of 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is as a key intermediate in the synthesis of potent and selective 5-HT₂ₐ receptor antagonists.
A US patent describes a synthetic route where 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine undergoes a Friedel-Crafts acylation reaction. This step introduces a carbonyl group onto the aromatic ring, which is a critical handle for further elaboration into the final active pharmaceutical ingredient (API). The benzodioxepine moiety is a common scaffold in medicinal chemistry, found in various compounds targeting central nervous system (CNS) receptors. For instance, derivatives of benzothiadiazine, which share some structural similarities, such as IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide), are known to modulate AMPA receptors and have been investigated for their cognitive-enhancing effects.
Safety and Handling
A specific Safety Data Sheet (SDS) for 7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is not publicly available. Therefore, it must be handled with the standard precautions for a research chemical of unknown toxicity.
General Handling Guidelines:
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
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Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or aerosols.
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Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. Follow all local and institutional regulations for chemical waste disposal.
Potential Hazards (Based on Structure):
Based on its chemical structure (a chlorinated aromatic ether), the following GHS hazard classifications should be considered as potential risks until experimental data proves otherwise.
[2][3][4]Table 3: Potential GHS Hazard Classifications
| Hazard Class | Potential Classification | Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | P261, P264, P270, P280 |
| Skin Irritation | May cause skin irritation. | P302+P352 |
| Eye Irritation | May cause serious eye irritation. | P305+P351+P338 |
| Environmental Hazard | Potentially hazardous to the aquatic environment. | P273 |
Conclusion
7-chloro-3,4-dihydro-2H-1,5-benzodioxepine is a valuable, albeit not widely characterized, chemical intermediate. Its utility is firmly established in the synthesis of complex pharmaceutical targets, specifically 5-HT₂ₐ receptor antagonists. While there is a clear need for the scientific community to publish a full characterization dataset, including spectroscopic and toxicological profiles, the synthetic routes and its principal application are well-documented in patent literature. Researchers working with this compound should rely on the established synthetic protocols and adhere to stringent safety precautions appropriate for a novel chemical entity.
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PubChem. GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. ([Link])
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University of Illinois, Division of Research Safety. Chemical Hazard Classification (GHS). ([Link])
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Thompson, A. et al. 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization. J Pharmacol Exp Ther. 1995 Jan;272(1):300-9. ([Link])
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Yamada, K. A. et al. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons. Neurobiol Dis. 1998 Sep;5(3):196-205. ([Link])
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Uzarewicz, A. et al. 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: a partial modulator of AMPA receptor desensitization devoid of neurotoxicity. Proc Natl Acad Sci U S A. 1997 Jun 24;94(13):7053-8. ([Link])
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